1,2-Benzenedimethanethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303233. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-(sulfanylmethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJWFWSBENPGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961655 | |
| Record name | (1,2-Phenylene)dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41383-84-0, 2388-68-3 | |
| Record name | 1,2-Benzenedimethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041383840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-phenylenedimethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2-Phenylene)dimethanethiol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedimethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BENZENEDIMETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4DB7H3QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: 1,2-Benzenedimethanethiol (BDMT)
This technical guide provides a comprehensive analysis of 1,2-Benzenedimethanethiol (CAS 2388-68-3) , structured for researchers in coordination chemistry, nanotechnology, and drug development.
Versatility in Coordination Chemistry, Nanotechnology, and Surface Science
Executive Summary
This compound (1,2-BDMT), also known as o-xylylene dithiol, is a bifunctional organosulfur compound characterized by two thiol (-SH) groups attached to a benzene ring via methylene linkers. Unlike its analog 1,2-benzenedithiol (where thiols are directly attached to the ring), 1,2-BDMT possesses greater conformational flexibility, making it a critical reagent for constructing macrocyclic thioethers, stabilizing quantum dots (QDs), and forming self-assembled monolayers (SAMs) with unique "standing" topologies on gold surfaces.
Physicochemical Profile
| Property | Data |
| CAS Number | 2388-68-3 |
| IUPAC Name | [2-(Sulfanylmethyl)phenyl]methanethiol |
| Synonyms | o-Xylylene dithiol; 1,2-Bis(mercaptomethyl)benzene |
| Molecular Formula | C |
| Molecular Weight | 170.29 g/mol |
| Physical State | White solid or colorless oil (dependent on purity/temp) |
| Melting Point | 43–45 °C |
| Boiling Point | 160 °C at 20 mmHg |
| Solubility | Soluble in ethanol, chloroform, benzene; insoluble in water |
| Stability | Air-sensitive (oxidizes to disulfide polymers); Hygroscopic |
Synthesis & Purification Protocol
The most robust synthesis route utilizes the Thiourea Method , which avoids the use of hazardous H
Experimental Workflow
Step 1: Formation of Isothiuronium Salt
-
Dissolve
-dichloro-o-xylene (10 mmol) in ethanol (20 mL). -
Add Thiourea (22 mmol, 1.1 eq per halide) to the solution.
-
Reflux the mixture for 3–4 hours. A white precipitate (bis-isothiuronium chloride salt) will form.
-
Cool and filter the solid if high purity is required, or proceed directly to hydrolysis (one-pot).
Step 2: Hydrolysis to 1,2-BDMT
-
Dissolve the salt in degassed water/ethanol.
-
Add NaOH (aq, 5 M) dropwise under an inert atmosphere (
or Ar) to prevent oxidation. -
Reflux for 2 hours. The solution will become clear as the salt hydrolyzes.
-
Cool to room temperature and acidify carefully with dilute HCl to pH < 2.
-
Extract with Dichloromethane (DCM) or Chloroform (
mL).
Step 3: Purification
-
Drying: Dry organic layer over anhydrous MgSO
.[1] -
Final Purification: Recrystallization from hexane (if solid) or vacuum distillation (if oil) is required to remove cyclic disulfide byproducts.
Figure 1: Step-by-step synthesis pathway via the thiourea intermediate method.
Advanced Applications
Nanotechnology: PbS Quantum Dot Stabilization
1,2-BDMT is a premier ligand for exchanging long-chain insulating ligands (like oleic acid) on Lead Sulfide (PbS) Quantum Dots (QDs). This exchange is critical for photovoltaic applications where charge transfer is required.
-
Mechanism: The thiol groups bind strongly to the Pb surface atoms, displacing oleic acid.
-
CNT Functionalization: The benzene ring of 1,2-BDMT facilitates
-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> stacking onto Carbon Nanotubes (CNTs).[4][5] This creates a hybrid material where the QD is tethered to the CNT, enhancing electron transport. -
Protocol Insight: Ligand exchange is typically performed in an inert solvent (e.g., acetonitrile or DMF) under ultrasonication to ensure complete surface coverage.
Surface Science: Self-Assembled Monolayers (SAMs)
On gold (Au) surfaces, 1,2-BDMT exhibits complex phase behavior. Unlike simple alkanethiols, the aromatic ring introduces rigidity and
-
Lying-Down Phase: At low concentrations or short deposition times, molecules lie flat on the gold surface.
-
Standing-Up Phase: High-quality, dense monolayers where the benzene rings are oriented perpendicular to the surface ("standing up") require specific incubation conditions:
-
Solvent:
-degassed n-hexane. -
Temperature: 60 °C.
-
Duration: >12 hours.
-
Significance: This orientation exposes the second -SH group (or allows disulfide bridging), creating a reactive surface for further functionalization.
-
Figure 2: Conditions required to achieve the high-density "Standing-Up" SAM phase on Gold.
Drug Development: Heterocycle Precursor
1,2-BDMT serves as a "clip" in organic synthesis. Reacting it with bifunctional electrophiles allows for the formation of sulfur-containing heterocycles.
-
Example: Reaction with carbonyls or dihalides yields 1,3-dihydrobenzo[c]thiophene derivatives.
-
Comparative Note: While 1,4-benzenedimethanethiol is often used as a scavenger in peptide synthesis (TFA cleavage), 1,2-BDMT is less stable in concentrated TFA due to rapid intramolecular disulfide formation (forming a 7-membered ring). Therefore, it is not recommended as a peptide scavenger.
Critical Technical Distinction: 1,2-BDMT vs. 1,2-Benzenedithiol
Warning: A common error in literature search involves conflating CAS 2388-68-3 with CAS 17534-15-5 (1,2-Benzenedithiol).
| Feature | This compound (CAS 2388-68-3) | 1,2-Benzenedithiol (CAS 17534-15-5) |
| Structure | -CH | -SH directly on ring |
| Reactivity | Flexible, forms 7+ membered rings | Rigid, forms 5-membered rings |
| Key Assay | NOT used for ITC assay | Standard reagent for Isothiocyanate (ITC) Cyclocondensation Assay |
| Odor | Strong stench | Strong stench |
Implication: If your protocol requires the "Cyclocondensation Assay" for detecting isothiocyanates (e.g., in cruciferous vegetable research), you must use 1,2-Benzenedithiol , not 1,2-BDMT. 1,2-BDMT will not form the required 1,3-benzodithiole-2-thione chromophore efficiently.
Safety & Handling
-
Stench Management: This compound has an extremely potent, repulsive odor. All work must be performed in a well-ventilated fume hood.[6] Glassware should be bleached (oxidized) immediately after use to neutralize thiols before removal from the hood.
-
Oxidation: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Upon air exposure, it oxidizes to insoluble polymeric disulfides.
-
Toxicity: Irritant to eyes, skin, and respiratory system. Avoid contact.
References
-
Synthesis Protocol: Organic Syntheses, Coll. Vol. 4, p. 967; Vol. 30, p. 35. (General thiourea method adaptation).
-
SAMs on Gold: Hamoudi, H., et al. "Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold." Langmuir 26.10 (2010): 7242-7247. (Note: Comparative study including 1,2-isomer structural data).
-
Quantum Dot Stabilization: Das, A., et al. "Ultrasound-assisted synthesis of PbS quantum dots stabilized by this compound and attachment to single-walled carbon nanotubes."[7] Ultrasonics Sonochemistry 21.2 (2014): 892-900.
-
Coordination Polymers: Hu, X., & Yu, D. "A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand." RSC Advances 2.16 (2012): 6570-6575. (Contextual reference for dithiol ligands).
-
Peptide Scavenger Comparison: RSC Advances, 2019, 9, 40373. "1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages." (Discusses instability of 1,2-BDMT).
Sources
Technical Whitepaper: Spectroscopic Characterization of 1,2-Benzenedimethanethiol
The following technical guide details the spectroscopic characterization of 1,2-Benzenedimethanethiol. This document is structured to serve as a reference for researchers requiring rigorous validation of this compound in synthetic or materials chemistry applications.
Executive Summary
This compound is a critical organosulfur building block, primarily utilized as a chelating ligand in coordination chemistry and a precursor for sulfur-rich metal-organic frameworks (MOFs) and polymers. Its utility relies heavily on the integrity of the thiol (-SH) functional groups. This guide provides a comprehensive spectroscopic profile to assist in the identification of the pure compound and the detection of common impurities, such as the oxidative disulfide oligomers or unreacted bromide precursors.
Compound Profile & Physical Properties[1][2][3][4][5][6]
Before spectroscopic analysis, initial physical verification is essential. The compound exists as a low-melting solid or viscous liquid depending on purity and ambient temperature.
| Property | Value | Notes |
| IUPAC Name | This compound | Synonyms: o-Xylylene dithiol, 1,2-Bis(mercaptomethyl)benzene |
| Molecular Formula | C₈H₁₀S₂ | MW: 170.30 g/mol |
| Melting Point | 43–45 °C | Pure crystalline form [1] |
| Boiling Point | 160 °C (20 mmHg) | High vacuum distillation recommended |
| Appearance | Colorless to pale yellow | Darkens upon oxidation |
| Odor | Characteristic Stench | Handle in a fume hood |
Synthesis & Impurity Context
Understanding the synthesis pathway is vital for interpreting the spectra, as specific peaks often correspond to known precursors.
Primary Route: Nucleophilic substitution of
Common Impurities:
- -Dibromo-o-xylene (Starting Material): Distinct chemical shifts in NMR.
-
Cyclic/Oligomeric Disulfides: Formed via air oxidation. Causes broadening of NMR signals and loss of the S-H stretch in IR.
-
Monothiol Derivatives: Incomplete substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][8][9][10]
H NMR Characterization (400 MHz, CDCl )
The proton NMR spectrum is the primary tool for assessing the "thiol-ene" integrity. The key diagnostic feature is the coupling between the benzylic methylene protons and the thiol proton.
| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Ar-H | 7.20 – 7.35 | Multiplet | 4H | - | Aromatic Ring Protons |
| Ar-CH | 3.85 – 3.95 | Doublet (d) | 4H | Benzylic Methylene | |
| -SH | 1.70 – 1.85 | Triplet (t) | 2H | Thiol Protons |
Detailed Interpretation:
-
The Thiol Triplet: In highly pure, dry samples, the thiol proton (-SH) appears as a triplet due to splitting by the adjacent methylene (-CH
-) protons. In the presence of trace water or base, this proton undergoes rapid exchange, collapsing into a broad singlet and decoupling the methylene signal. -
The Benzylic Doublet: The methylene protons appear as a doublet. If the -SH proton is exchanging (singlet), this doublet will collapse into a sharp singlet at the same chemical shift.
-
Differentiation from Bromide: The precursor (
-dibromo-o-xylene) shows a methylene singlet significantly downfield (approx. 4.6–4.7 ppm). A shift upfield to 3.9 ppm confirms substitution.
C NMR Characterization (100 MHz, CDCl )
The carbon spectrum confirms the skeletal structure and symmetry.
| Signal | Shift ( | Assignment |
| Ar-C (Quaternary) | ~139.0 | Ipso-carbons (C1, C2) |
| Ar-C (CH) | ~130.5 | Aromatic C3, C6 |
| Ar-C (CH) | ~127.8 | Aromatic C4, C5 |
| -CH | ~26.5 | Benzylic Carbon |
Note: Shifts are approximate and solvent-dependent. The high symmetry of the ortho-substitution results in a simplified spectrum with fewer unique aromatic signals than expected for lower symmetry isomers.
Infrared (IR) Spectroscopy[8][10]
IR spectroscopy is particularly useful for monitoring the presence of the thiol group and the substitution pattern of the benzene ring.
| Frequency (cm⁻¹) | Intensity | Vibration Mode | Diagnostic Value |
| 2550 – 2570 | Weak/Sharp | Critical: Confirms free thiol. Disappearance indicates oxidation to disulfide. | |
| 3020 – 3060 | Medium | Standard aromatic indicator. | |
| 2850 – 2930 | Medium | Methylene group stretches. | |
| 1450, 1490 | Medium | Ring Breathing | Aromatic skeletal vibrations. |
| ~750 | Strong | Critical: Characteristic of 1,2-disubstituted (ortho) benzene rings. |
Experimental Workflow & Logic
The following diagram illustrates the logical flow for characterizing this compound and making decisions based on spectral data.
Caption: Decision logic for validating this compound. Note the specific shifts used to distinguish the product from the bromide precursor.
Handling & Stability Protocols
To ensure spectral accuracy, the following handling protocols must be observed:
-
Oxidation Sensitivity: The proximity of the two thiol groups makes this compound prone to intramolecular cyclization to form a cyclic disulfide.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C.
-
Spectral Sign: If the IR S-H peak (2560 cm⁻¹) vanishes and the NMR methylene signal shifts and broadens, the sample has oxidized.
-
-
Sample Preparation for NMR:
-
Use CDCl
treated with anhydrous K CO or filtered through basic alumina to remove traces of acid/water if observing the H-S coupling is critical. -
Run spectra immediately after dissolution.
-
References
-
Sigma-Aldrich.[1][2] Product Specification: this compound (CAS 2388-68-3).[2] Link
-
NIST Chemistry WebBook. 1,4-Benzenedimethanethiol (Isomer Comparison Data). SRD 69.[3] Link
-
ChemicalBook. This compound Spectrum Data. Link
-
Nagashima, S., et al. "Intramolecular Condensation of 1,2-C6H4(CH2RH)2 to Yield Heterocyclic Compounds."[2] Chemistry Letters, Vol. 40, No. 1, 2011.[2][4] Link
Sources
An In-depth Technical Guide to the Solubility Characteristics of 1,2-Benzenedimethanethiol
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Benzenedimethanethiol (CAS 2388-68-3), a dithiol compound of significant interest in materials science and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines qualitative solubility information, and provides detailed, field-proven experimental protocols for the quantitative determination of its solubility in various organic solvents. Recognizing the scarcity of publicly available quantitative data, this guide empowers the end-user to generate precise solubility data for their specific applications through robust, self-validating methodologies.
Introduction: Understanding this compound
This compound, also known as 1,2-bis(mercaptomethyl)benzene, is an organosulfur compound featuring a benzene ring substituted with two adjacent methanethiol groups (-CH₂SH).[1] Its unique molecular architecture makes it a valuable building block in the synthesis of heterocyclic compounds and as a stabilizing agent for nanoparticles.[1] The solubility of this compound is a critical parameter that dictates its utility in various applications, influencing reaction kinetics, formulation stability, and the formation of self-assembled monolayers. This guide aims to provide a thorough understanding of these solubility characteristics.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀S₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| Melting Point | 43-45 °C | [1] |
| Boiling Point | 160 °C at 20 mmHg | [1] |
| Appearance | Solid | [1] |
Theoretical Framework of Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecule possesses both nonpolar and polar characteristics. The benzene ring and the methylene (-CH₂-) groups are nonpolar, while the thiol (-SH) groups introduce a degree of polarity.
Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): The primary intermolecular forces for the nonpolar benzene ring and methylene groups are London dispersion forces. These weak, transient attractions are more significant in nonpolar solvents.
-
Dipole-Dipole Interactions: The thiol groups have a small dipole moment, allowing for weak dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: While the sulfur-hydrogen bond is less polar than an oxygen-hydrogen bond, weak hydrogen bonding can occur between the thiol hydrogen and highly electronegative atoms in polar protic solvents.
Generally, dithiols exhibit properties similar to monothiols in terms of solubility, which are often characterized by limited solubility in water and good solubility in many organic solvents.[2][3] The presence of the aromatic ring in this compound further enhances its affinity for nonpolar, aromatic solvents.
Qualitative and Analogous Solubility Data
A closely related compound, 1,2-Benzenedithiol (CAS 17534-15-5), is reported to be soluble in water, benzene, ethanol, diethyl ether, and ethyl acetate.[4] While this provides a useful indication, it is important to note that the presence of the two methylene groups in this compound will influence its solubility profile, likely increasing its affinity for nonpolar solvents compared to 1,2-Benzenedithiol.
Expected Qualitative Solubility:
-
High Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, benzene) and some moderately polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane).
-
Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol).
-
Low to Negligible Solubility: Expected in highly polar protic solvents like water.
The following section provides robust experimental protocols to enable researchers to determine the precise quantitative solubility in their solvents of interest.
Experimental Determination of Solubility: A Practical Guide
This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. The presented protocol is a self-validating system, incorporating best practices for ensuring data accuracy and reproducibility. The primary recommended method is the Equilibrium Solubility (Shake-Flask) Method , followed by quantification using UV-Vis Spectrophotometry with Ellman's Reagent .
The Shake-Flask Method for Achieving Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.[5][6][7] The principle involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a clean, dry vial with a screw cap. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Add a precise volume of the desired solvent (e.g., 5 mL) to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter (PTFE or other chemically compatible material) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method described below.
-
Workflow for the Shake-Flask Method
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Quantification by UV-Vis Spectrophotometry using Ellman's Reagent
Due to the presence of thiol groups, the concentration of this compound in the saturated solution can be accurately determined using a colorimetric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[8][9][10] DTNB reacts with thiols to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.
Step-by-Step Protocol:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
For each standard, mix a known volume with a solution of DTNB in an appropriate buffer (e.g., phosphate buffer, pH 8.0).
-
Allow the color to develop for a consistent period (e.g., 15 minutes).
-
Measure the absorbance of each standard at 412 nm using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of the Unknown Sample:
-
Treat the diluted, filtered saturated solution (from the shake-flask method) in the same manner as the standards, by reacting it with the DTNB solution.
-
Measure the absorbance of the resulting solution at 412 nm.
-
-
Calculation of Solubility:
-
Using the equation of the line from the standard curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Workflow for Quantification using Ellman's Reagent
Caption: Workflow for UV-Vis Quantification of Thiol Concentration.
Safety and Handling
This compound is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
While quantitative solubility data for this compound remains largely uncharacterized in the public domain, this technical guide provides the necessary theoretical foundation and detailed experimental protocols to empower researchers to determine these critical parameters. By understanding the interplay of intermolecular forces and employing the robust shake-flask method coupled with UV-Vis spectrophotometric quantification, scientists can generate reliable and accurate solubility data tailored to their specific solvent systems and experimental conditions. This will facilitate the effective use of this compound in its diverse applications across the scientific landscape.
References
- Shah, A., de Biasi, V., & Camilleri, P. (1995). Development of a spectrophotometric method for the measurement of thiols at trace levels. Analytical Proceedings, 32(4), 149-153.
-
Cheméo. (n.d.). Chemical Properties of 1,2-Benzenedithiol (CAS 17534-15-5). Retrieved from [Link]
- Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah.
-
Wikipedia. (2023, December 2). Dithiol. In Wikipedia. Retrieved from [Link]
- ACS Omega. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9635–9643.
-
ResearchGate. (2023, February 21). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]
- Lokey, S. (2017, March 6). Shake Flask logK. Lokey Lab Protocols.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4348.
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
PubChem. (n.d.). 1,4-Benzenedimethanethiol. Retrieved from [Link]
- BenchChem. (2025, December). An In-depth Technical Guide to the Solubility of 1,3,5-Triphenylbenzene in Organic Solvents.
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
- (n.d.).
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Figshare. (2020, September 22).
- Taylor & Francis. (n.d.). Dithiol – Knowledge and References.
-
Cheméo. (n.d.). 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-. Retrieved from [Link]
-
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An In-Depth Technical Guide to 1,2-Benzenedimethanethiol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the key literature and historical research on 1,2-benzenedimethanethiol. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical and physical properties, and diverse applications of this versatile dithiol. The guide emphasizes the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative scientific references.
Introduction and Historical Context
This compound, also known as α,α'-dimercapto-o-xylene, is an organosulfur compound with the chemical formula C₆H₄(CH₂SH)₂. It consists of a benzene ring substituted with two adjacent mercaptomethyl groups.[1] The presence of two thiol functionalities in close proximity imparts unique chemical properties, making it a valuable building block in various fields, including coordination chemistry, materials science, and biochemistry.
Historically, the related aromatic dithiol, 1,2-benzenedithiol, was first synthesized in 1925 by P. C. Guha and M. N. Chakladar through the diazotization of 2-aminobenzenethiol. While the specific first synthesis of this compound is less prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of aromatic dithiols and their applications. Modern synthetic methods have since been developed to provide more efficient and scalable routes to this compound.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a characteristic strong and unpleasant odor, a common trait of thiol-containing compounds.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀S₂ | |
| Molecular Weight | 170.30 g/mol | |
| Melting Point | 43-45 °C | |
| Boiling Point | 160 °C at 20 mmHg | |
| Appearance | Solid | |
| Odor | Strong, unpleasant | [1] |
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive set of publicly available, experimentally verified spectra is not readily compiled, the expected spectroscopic data can be reliably predicted based on the analysis of similar compounds and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (C₆H₄): Multiplet around δ 7.2-7.4 ppm. Methylene protons (CH₂): Singlet or closely spaced multiplet around δ 3.7-3.9 ppm. Thiol proton (SH): Broad singlet, variable chemical shift (δ ~1.5-2.5 ppm), dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons (C₆H₄): Resonances in the range of δ 125-140 ppm. Methylene carbon (CH₂): Resonance around δ 25-30 ppm. |
| IR Spectroscopy | S-H stretch: Weak absorption around 2550-2600 cm⁻¹. C-H stretch (aromatic): Absorptions above 3000 cm⁻¹. C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹. C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 170. Fragmentation patterns may include loss of SH (m/z = 137), CH₂SH (m/z = 123), and rearrangement ions. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the most common starting from 1,2-bis(bromomethyl)benzene. The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of similar dithiols.[2]
Experimental Protocol: Synthesis from 1,2-Bis(bromomethyl)benzene
This two-step procedure involves the formation of a bis-isothiouronium salt followed by alkaline hydrolysis.
Caption: Workflow for the synthesis of this compound.
Step 1: Formation of the Bis-isothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-bis(bromomethyl)benzene (1 equivalent) in ethanol.
-
Add thiourea (2.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. The bis-isothiouronium salt will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Causality behind Experimental Choices: The use of a slight excess of thiourea ensures the complete conversion of the dibromide. Ethanol is a suitable solvent as it dissolves the starting materials and allows for the precipitation of the product upon formation. Refluxing provides the necessary activation energy for the nucleophilic substitution reaction.
Step 2: Alkaline Hydrolysis
-
Suspend the dried bis-isothiouronium salt in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 2-4 hours. The hydrolysis of the isothiouronium salt to the dithiol will occur.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with dilute hydrochloric acid until it is acidic to litmus paper. The dithiol will precipitate as an oil or a low-melting solid.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Causality behind Experimental Choices: Alkaline hydrolysis is a standard method for converting isothiouronium salts to thiols. Acidification is necessary to protonate the thiolate anions formed under basic conditions, leading to the precipitation of the neutral dithiol. Extraction into an organic solvent allows for separation from inorganic salts and water.
Coordination Chemistry
A significant area of interest for this compound is its role as a chelating ligand in coordination chemistry. The two thiol groups can deprotonate to form a bidentate dithiolate ligand that readily coordinates to a wide range of metal ions.
Caption: Chelation of a metal ion by this compound.
Synthesis of Metal-Dithiolate Complexes
The synthesis of metal complexes with 1,2-benzenedimethanethiolate typically involves the reaction of the dithiol with a metal salt in the presence of a base to facilitate deprotonation of the thiol groups.
Protocol: General Synthesis of a Metal(II)-Dithiolate Complex
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a base, such as sodium hydroxide or triethylamine (2 equivalents), to the solution and stir for 15-30 minutes to form the dithiolate.
-
In a separate flask, dissolve the metal(II) salt (e.g., NiCl₂, CuCl₂, ZnCl₂) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the dithiolate solution with vigorous stirring. A precipitate of the metal complex will often form immediately.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.
-
Collect the solid complex by vacuum filtration.
-
Wash the complex with the reaction solvent to remove any unreacted starting materials and byproducts.
-
Dry the complex under vacuum.
Causality behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the thiol groups, which can lead to the formation of disulfides. The base is essential for the deprotonation of the weakly acidic thiols, generating the nucleophilic thiolate anions that coordinate to the metal center. The choice of solvent depends on the solubility of the starting materials and the resulting complex.
Applications in Materials Science
The ability of the thiol groups in this compound to form strong bonds with metal surfaces has led to its use in the field of materials science, particularly in the formation of self-assembled monolayers (SAMs).[1] These organized molecular layers can modify the properties of surfaces, with applications in electronics, sensors, and corrosion protection.
Relevance to Drug Development
While this compound itself is not a therapeutic agent, the dithiol motif is of significant interest in drug development for two primary reasons: heavy metal chelation and its role as a reducing agent for disulfide bonds.
Heavy Metal Chelation
Dithiol compounds are effective chelating agents for heavy metal ions such as mercury, lead, and arsenic. The soft sulfur donor atoms have a high affinity for these soft metal ions. This principle is the basis for the use of chelating agents in the treatment of heavy metal poisoning. While not used clinically, this compound serves as a model compound for understanding the coordination chemistry involved in metal detoxification.
Disulfide Bond Reduction
The reversible formation of disulfide bonds from two thiol groups is a critical aspect of protein structure and function. Dithiol compounds can act as reducing agents to cleave disulfide bonds, a process that is fundamental in many biochemical assays and in the study of protein folding and function. The intramolecular nature of the resulting disulfide from the dithiol reductant often drives the reaction to completion.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, skin, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. As with most thiols, it has a strong, unpleasant odor.
Conclusion
This compound is a versatile and reactive dithiol with a rich history and a broad range of applications. Its synthesis is well-established, and its coordination chemistry has been extensively explored. The insights gained from studying this compound have implications for materials science and provide a fundamental understanding of the role of dithiols in biological systems, which is relevant to the field of drug development. This guide has provided a detailed overview of the key technical aspects of this compound, offering a valuable resource for researchers and scientists in the chemical and biomedical fields.
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Toxicological and safety information for handling 1,2-Benzenedimethanethiol
An In-Depth Technical Guide to the Safe Handling of 1,2-Benzenedimethanethiol
Introduction: Understanding the Compound
This compound, identified by CAS Number 2388-68-3, is an organosulfur compound belonging to the thiol class.[1] It consists of a benzene ring with two adjacent methanethiol (-CH2SH) groups.[2] This chemical is utilized in scientific research, particularly in the synthesis of other compounds and for creating self-assembled monolayers on metal surfaces.[2] While its utility is significant, its handling demands a thorough understanding of its toxicological profile and adherence to stringent safety protocols due to its hazardous nature and strong, unpleasant odor.[2][3]
This guide provides a comprehensive overview for researchers and drug development professionals, detailing the toxicological risks, safe handling procedures, and emergency responses associated with this compound.
Section 1: Physicochemical and Toxicological Profile
A foundational aspect of safe laboratory practice is understanding a chemical's inherent properties and the hazards it presents. As a thiol-containing compound, this compound shares toxicological characteristics with other thiols, including the potential for irritation and respiratory effects.[2]
Physicochemical Properties
The physical state and properties of a chemical dictate its potential routes of exposure and the necessary engineering controls. This compound is a solid with a low melting point, meaning it can be handled as both a solid and a liquid under typical laboratory conditions.[1]
| Property | Value | Source |
| CAS Number | 2388-68-3 | [1] |
| Molecular Formula | C₈H₁₀S₂ | [2][4] |
| Molecular Weight | 170.30 g/mol | [4] |
| Appearance | Solid | [1] |
| Melting Point | 43-45 °C (109-113 °F) | [1] |
| Boiling Point | 160 °C at 27 hPa (20 mmHg) | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Odor | Strong, unpleasant (Stench) | [2][3] |
Toxicological Hazards
The primary health risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][5] While comprehensive toxicological data is not available for all endpoints, the existing information from safety data sheets and related compounds necessitates a cautious approach.[2]
-
Acute Toxicity: The material may be harmful if swallowed, inhaled, or absorbed through the skin.[5] Animal experiments with similar substances suggest that ingestion of significant amounts could cause serious health damage.[5]
-
Skin and Eye Irritation: It is classified as a substance that causes skin irritation and serious eye irritation.[1][3] Direct contact can lead to inflammation and potential damage.[5] Pre-existing skin conditions like dermatitis may be exacerbated by exposure.[5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation, with the respiratory system being a primary target organ.[1] Individuals with impaired respiratory function may experience further disability if exposed.[5]
-
Chronic Effects: Limited evidence suggests that long-term or repeated occupational exposure could lead to cumulative health effects.[5] Chronic exposure to mercaptans, the chemical class to which this compound belongs, may result in damage to the lungs, kidneys, and liver.[5] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or OSHA.[1]
Section 2: Hazard Communication and Exposure Control
Clear and standardized hazard communication is crucial for user safety. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
-
Signal Word: Warning[1]
-
Pictogram:
Exposure Control Workflow
Effective management of this chemical requires a systematic approach to risk assessment and control. The primary objective is to minimize exposure through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Caption: Risk Assessment and Control Workflow for Handling this compound.
Section 3: Protocols for Safe Handling and Storage
Adherence to rigorous handling and storage protocols is non-negotiable. The following procedures are based on established safety guidelines and the specific properties of this compound.
Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dust or vapors.[7]
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific task being performed.
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. Required by OSHA regulations 29 CFR 1910.133.[3][6] |
| Skin Protection | Nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron. | Prevents skin contact and irritation.[5] Contaminated gloves should be replaced immediately.[5] |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or respirator with appropriate filter. | Required if exposure limits may be exceeded or if irritation is experienced, especially when handling the solid form.[6] |
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Don all required PPE.
-
Dispensing: Handle the substance carefully to minimize dust generation.[7] Use appropriate tools (e.g., spatulas) for transferring the solid.
-
During Use: Keep the container tightly closed when not in use.[7] Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the work area.[8]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][3] Decontaminate the work surface.
-
Clothing: Remove and wash any contaminated clothing before reuse.[7]
Storage Requirements
-
Container: Store in a tightly closed container.[7]
-
Temperature: Keep refrigerated (below 4°C / 39°F) to maintain product quality.[3][7]
-
Atmosphere: For long-term stability, storing under an inert atmosphere is recommended.[3]
-
Incompatibilities: Store away from strong bases and oxidizing agents.[3][5]
Section 4: Emergency and First-Aid Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these emergency protocols.
First-Aid Measures
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do NOT use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.[3]
Accidental Release (Spill) Response
The response to a spill should be swift and systematic to prevent further exposure and environmental contamination.
Caption: Step-by-step workflow for responding to a this compound spill.
Key Spill Cleanup Directives:
-
Use proper personal protective equipment as outlined in Section 3.2.[7]
-
Place the swept-up material into a suitable container for disposal.[7] Do not let the product enter drains.[1]
-
CRITICAL WARNING: Never use dry, powdered hypochlorite or other strong oxidizers for mercaptan spills, as this can lead to autoignition.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[7]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2), may be generated through thermal decomposition.[5][7] Dust from the solid material may form an explosive mixture with air under certain conditions.[5]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
References
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- Benzene-1,2-dithiol - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Benzene-1,2-dithiol. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 1,4-Benzenedimethanethiol. (2020, August 4). Fisher Scientific.
- SAFETY DATA SHEET. (2023, May 5). BASF Mexicana S.A. de C.V.
- 1,4-Benzenedimethanethiol | C8H10S2 | CID 66043. (n.d.). PubChem - NIH.
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Methodological & Application
Application Note: A Protocol for the Synthesis of 1,3-Dihydrobenzo[c]thiophene via Intramolecular Cyclization of 1,2-Benzenedimethanethiol
Introduction
1,3-Dihydrobenzo[c]thiophene, also known as isothianaphthene, is a sulfur-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its derivatives have been explored for their biological activities and as components in the synthesis of conducting polymers and other functional materials. While several synthetic routes to this scaffold have been reported, this application note details a protocol for the synthesis of 1,3-dihydrobenzo[c]thiophene through the intramolecular cyclization of 1,2-benzenedimethanethiol. This method offers a potentially straightforward approach utilizing a commercially available starting material. The protocol described herein is based on fundamental principles of organic synthesis, particularly acid-catalyzed intramolecular electrophilic substitution.
Scientific Rationale and Mechanistic Insight
The synthesis of 1,3-dihydrobenzo[c]thiophene from this compound is proposed to proceed via an acid-catalyzed intramolecular cyclization. This reaction is conceptually analogous to an intramolecular Friedel-Crafts alkylation[1][2]. In the presence of a strong acid, one of the thiol groups can be protonated, turning it into a better leaving group. Concurrently, the benzylic position is activated towards nucleophilic attack by the second thiol group.
The proposed mechanism involves the following key steps:
-
Protonation: A strong acid protonates one of the thiol groups of this compound.
-
Carbocation Formation: The protonated thiol can then leave as hydrogen sulfide (H₂S), or more likely, the protonation facilitates the formation of a transient benzylic carbocation.
-
Intramolecular Nucleophilic Attack: The second thiol group, acting as a nucleophile, attacks the electrophilic benzylic carbon.
-
Deprotonation: Loss of a proton from the resulting sulfonium ion yields the final product, 1,3-dihydrobenzo[c]thiophene.
An alternative pathway could involve the formation of a sulfonium ion intermediate that then undergoes ring closure. The choice of a strong, non-nucleophilic acid is crucial to promote the desired intramolecular reaction while minimizing side reactions.
Materials and Methods
Reagents and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | 97% or higher |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Dichloromethane (CH₂Cl₂) | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade |
| Diethyl Ether (Et₂O) | Reagent grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography supplies | Silica gel, appropriate solvents |
| NMR spectrometer | For product characterization |
| Mass spectrometer | For product characterization |
Safety Precautions:
-
This compound has a strong, unpleasant odor and is a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, using appropriate PPE. Always add acid to the solvent slowly.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The reaction may evolve hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure adequate ventilation and have a means to trap or scrub any evolved gases if necessary.
Experimental Protocol
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.87 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
Step 2: Acid-Catalyzed Cyclization
-
While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise to the cooled solution of this compound. The addition should be done carefully to control any exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1). The starting material and product should have different Rf values. The reaction is expected to be complete within 2-4 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold water (50 mL).
-
Transfer the mixture to a separatory funnel and neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Step 4: Purification and Characterization
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1,3-dihydrobenzo[c]thiophene.[4]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight of 1,3-dihydrobenzo[c]thiophene is 136.21 g/mol .[1][5]
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 170.30 g/mol [6] |
| Product | 1,3-Dihydrobenzo[c]thiophene |
| Molecular Weight of Product | 136.21 g/mol [4] |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours (TLC monitored) |
| Expected Yield | 60-70% (theoretical) |
Experimental Workflow and Diagrams
Diagram 1: Reaction Scheme
Caption: Synthesis of 1,3-dihydrobenzo[c]thiophene.
Diagram 2: Proposed Mechanistic Pathway
Caption: Proposed acid-catalyzed cyclization mechanism.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the starting material is of high purity and the dichloromethane is anhydrous. The reaction time may need to be extended, or a different acid catalyst (e.g., polyphosphoric acid) could be explored.
-
Side Products: The formation of polymeric side products is possible. Maintaining a dilute reaction concentration can help minimize intermolecular reactions.
-
Incomplete Reaction: If the reaction does not go to completion, a slight increase in temperature or the use of a stronger Lewis acid might be necessary. However, this could also lead to more side products.
Conclusion
This application note provides a detailed protocol for the synthesis of 1,3-dihydrobenzo[c]thiophene from this compound via an acid-catalyzed intramolecular cyclization. The method is based on well-established principles of organic chemistry and offers a potentially efficient route to this valuable heterocyclic compound. Researchers in drug development and materials science can utilize this protocol as a starting point for the synthesis of 1,3-dihydrobenzo[c]thiophene and its derivatives.
References
- Ontosight AI. (n.d.). Introduction to this compound Compound.
- PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]thiophene.
- ChemicalBook. (2026, January 13). This compound | 2388-68-3.
- Khan, Z., & Durst, T. (1987). Preparation of 1-thio and 1-amino substituted 1,3-dihydrobenzo[c]thiophene 2,2-dioxides. Canadian Journal of Chemistry, 65(3), 482-486.
- Sigma-Aldrich. (n.d.). This compound 95 2388-68-3.
- Cheméo. (n.d.). Chemical Properties of Benzo[c]thiophene, 1,3-dihydro- (CAS 2471-92-3).
- Jiang, X., et al. (2015). Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.
- Science of Synthesis. (n.d.). Product Class 5: Benzo[c]thiophenes.
- ChemicalBook. (2025, July 16). 1,3-dihydrobenzo[c]thiophene | 2471-92-3.
- Sigma-Aldrich. (n.d.). 1,3-Dihydrobenzo[c]thiophene | 2471-92-3.
- ChemicalBook. (n.d.). Synthesis of Benzo[c]thiophene.
- PubChem. (n.d.). 1,3-Dihydro-2-benzothiophene.
- NIST. (n.d.). Benzo[c]thiophene, 1,3-dihydro-.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2388-68-3.
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation and properties of novel sulphur heterocycles from the reaction of 4,5-disubstituted 2-lithio-1,3-dithioles with carbon disulphide and X-ray crystallographic structure of 2-(4,5-dimethyl-1,3-dithiolylidene)-5,6-dimethyl-2,3-dihydro-1,4-dithiine-3-thione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. S-Heterocycle synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Geminal-dithiol-based precursors for reactive sulfur species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,2-Benzenedimethanethiol (1,2-BDMT) for Ultra-Stable Self-Assembled Monolayers
Executive Summary
This guide details the protocol for generating self-assembled monolayers (SAMs) using 1,2-Benzenedimethanethiol (1,2-BDMT) on gold (Au) and silver (Ag) surfaces. Unlike monodentate alkanethiols or 1,4-isomers, 1,2-BDMT utilizes a unique bidentate chelation mechanism . The two thiol groups, positioned in an ortho configuration with methylene spacers, allow the molecule to bind to the surface in a "staple-like" geometry.
Key Advantages:
-
Entropic Stability: The "Chelate Effect" significantly raises the thermal desorption temperature compared to monothiols.
-
Electronic Decoupling: The methylene (
) spacers interrupt -conjugation between the benzene ring and the metal, providing a defined tunnel barrier for molecular electronics. -
Surface Passivation: Superior resistance to displacement by competing ligands.
Mechanistic Insight: The Chelate Effect
To apply 1,2-BDMT effectively, one must understand its binding geometry. Unlike 1,4-benzenedimethanethiol, which often bridges two electrodes or stands upright with a free thiol tail, 1,2-BDMT typically adopts a bidentate lying-down or tilted-standing phase where both sulfur atoms bind to the substrate.
Thermodynamic Stability
The desorption of a standard monothiol (
Visualization of Binding Modes
The following diagram contrasts the unstable monodentate binding with the robust bidentate chelation of 1,2-BDMT.
Caption: Comparison of monodentate vs. bidentate binding. Note the critical risk of oxidation for 1,2-BDMT forming cyclic disulfides.
Experimental Protocol
Materials & Equipment
-
Precursor: this compound (>97% purity).
-
Storage: Store at 4°C under Argon. This compound is prone to intramolecular oxidation.
-
-
Substrate: Au(111) on Mica or Polycrystalline Gold on Silicon/Glass.
-
Solvent: Absolute Ethanol (200 proof, HPLC grade) or Toluene (anhydrous).
-
Inert Gas: High-purity Nitrogen (
) or Argon ( ). -
Cleaning: UV/Ozone cleaner or Piranha solution components (
,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).[1]
Substrate Preparation (The "Pristine Surface" Rule)
A dirty surface yields a disordered SAM. Choose one method below.
| Method | Procedure | Pros/Cons |
| A. Piranha Etch | Mix | Best for: Polycrystalline Au.[2] Risk: Extremely hazardous; destroys mica substrates. |
| B. UV/Ozone | Expose Au to UV/Ozone for 20 mins. Rinse with EtOH.[1][2] | Best for: Delicate substrates (Au/Mica). Note: Removes organics but not inorganic salts. |
SAM Formation Protocol
Critical Causality: 1,2-BDMT can cyclize into 1,3-dihydrobenzo[c]thiophene if oxidized. This cyclic disulfide does not bind well to gold. Therefore, oxygen exclusion is mandatory.
-
Solvent Degassing:
-
Take 20 mL of Absolute Ethanol.
-
Bubble with
or for at least 15 minutes OR perform 3 freeze-pump-thaw cycles.
-
-
Solution Preparation:
-
Prepare a 1.0 mM solution of 1,2-BDMT in the degassed ethanol.
-
Calculation: MW of 1,2-BDMT
170.29 g/mol . Dissolve ~1.7 mg in 10 mL ethanol. -
Tip: Prepare this inside a glovebox if available. If not, work quickly under an inert gas blanket.
-
-
Incubation:
-
Immerse the clean Au substrate into the solution.[2]
-
Backfill the container with
, seal tightly with Parafilm. -
Time: Incubate for 24 hours at room temperature (25°C).
-
Why 24h? Bidentate thiols require longer reorganization times than alkanethiols to find the optimal "staple" configuration on the lattice.
-
-
Rinsing & Drying:
-
Remove substrate and rinse copiously with pure Ethanol to remove physisorbed layers.
-
Rinse briefly with Toluene (helps remove any dimerized species).
-
Dry under a gentle stream of
.
-
Characterization & Validation
How do you know the SAM formed correctly? Use these self-validating metrics.
Electrochemical Reductive Desorption (The Gold Standard)
This method measures the energy required to "pop" the molecule off the surface.
-
Setup: Three-electrode cell (WE: SAM-Au, RE: Ag/AgCl, CE: Pt wire).
-
Electrolyte: 0.5 M KOH or NaOH (degassed).
-
Scan: Linear Sweep Voltammetry (LSV) from -0.6 V to -1.4 V.
-
Expected Result:
-
Peak Potential (
): 1,2-BDMT should show a desorption peak significantly more negative (e.g., -1.0 V to -1.2 V) compared to benzenethiol (-0.8 V). -
Interpretation: A more negative shift confirms the bidentate stability (higher energy required to desorb).
-
Contact Angle Goniometry
-
Fluid: DI Water.
-
Expected Angle: ~65° - 75°.
-
Note: This is lower than methyl-terminated alkanethiols (>105°) because the aromatic ring and potential methylene exposure are less hydrophobic.
X-Ray Photoelectron Spectroscopy (XPS)
-
S 2p Region: Look for the doublet at 162.0 eV (S 2p3/2) .
-
Validation: Absence of a peak at ~163.5-164.0 eV indicates no unbound thiols or oxidized sulfonates are present.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Surface Coverage (by CV) | Precursor Oxidation (Cyclization). | Use fresh 1,2-BDMT. Verify precursor purity via NMR. Strictly degas solvents. |
| Disordered SAM / Low Contact Angle | Dirty Substrate. | Re-clean Au with UV/Ozone immediately before immersion. |
| Multiple Desorption Peaks in CV | Mixed Binding Modes. | Anneal the SAM: Heat the substrate to 50°C in the thiol solution for 1 hour to promote thermodynamic reorganization. |
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. [Link]
-
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[4] Chemical Society Reviews, 39(5), 1805-1834. [Link]
-
Park, J., Pasupathy, A. N., Goldsmith, J. I., et al. (2002). Coulomb blockade and the Kondo effect in single-atom transistors. Nature, 417, 722–725. (Context on bidentate linkers in molecular electronics). [Link]
-
Joo, S. W., Han, S. W., & Kim, K. (2000). Adsorption characteristics of 1,2-benzenedithiol on gold and silver: Surface-enhanced Raman scattering and ellipsometry study. Langmuir, 16(12), 5391-5396. (Specific spectral data for ortho-dithiol binding). [Link]
Sources
Application Notes and Protocols for Reactions Involving 1,2-Benzenedimethanethiol
Introduction: The Versatility of a Bidentate Thiol
1,2-Benzenedimethanethiol, a seemingly simple aromatic dithiol, possesses a unique structural arrangement that makes it a highly versatile reagent in modern chemistry.[1] Its two thiol groups, held in close proximity by a rigid benzene ring, allow for cooperative effects and the formation of stable cyclic structures, making it an invaluable tool for researchers in organic synthesis, materials science, and drug development. This application note provides an in-depth guide to the experimental setup and execution of key reactions involving this compound, moving beyond mere procedural steps to elucidate the underlying principles and rationale that govern its reactivity.
The characteristic strong, unpleasant odor of thiols necessitates careful handling in a well-ventilated fume hood.[1] Safety is paramount, and appropriate personal protective equipment, including gloves and eye protection, should always be worn.[2] This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their work.
Key Applications and Methodologies
This guide will focus on three primary applications of this compound, providing detailed protocols and insights for each:
-
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces: A cornerstone of nanotechnology and surface science.
-
Protection of Carbonyl Groups: A fundamental strategy in multi-step organic synthesis.
-
Scavenging in Solid-Phase Peptide Synthesis (SPPS): A critical role in ensuring the purity of synthetic peptides.
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
The spontaneous formation of ordered molecular layers on surfaces, known as self-assembled monolayers (SAMs), is a powerful technique for tailoring the properties of materials at the nanoscale. This compound readily forms robust SAMs on gold surfaces due to the strong affinity of sulfur for gold.[3] The bidentate nature of this molecule can lead to unique surface structures and enhanced stability compared to monodentate thiols.
Causality Behind Experimental Choices:
The quality of a SAM is critically dependent on the cleanliness of the gold substrate, the purity of the thiol, and the conditions of the self-assembly process. The protocol below is designed to produce highly ordered and reproducible monolayers.
Experimental Protocol: Formation of a this compound SAM on Gold
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound (high purity)
-
Absolute ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
-
Clean glass vials with caps
-
Fine-tipped, non-magnetic tweezers
Step-by-Step Methodology:
-
Substrate Cleaning (Piranha Solution):
-
Safety First: Piranha solution is extremely corrosive and a powerful oxidizer. Handle with extreme care in a designated fume hood, wearing appropriate personal protective equipment. Never store Piranha solution in a sealed container.
-
Carefully immerse the gold substrate in freshly prepared Piranha solution for 10-15 minutes. This step removes organic contaminants from the gold surface.
-
Using tweezers, carefully remove the substrate and rinse it thoroughly with copious amounts of ultrapure water.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas. Use the cleaned substrate immediately to prevent re-contamination.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. For example, to prepare 10 mL of a 1 mM solution, dissolve approximately 1.7 mg of this compound (MW: 170.30 g/mol ) in 10 mL of absolute ethanol.
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Self-Assembly Process:
-
Place the freshly cleaned and dried gold substrate in a clean glass vial.
-
Pour the thiol solution over the substrate, ensuring it is fully submerged.
-
To minimize oxidation of the thiol groups, gently purge the headspace of the vial with nitrogen or argon gas before sealing the container.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. This extended time allows for the formation of a well-ordered and densely packed monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound thiol molecules.
-
Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen or argon gas.
-
Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Data Presentation: Characterization of this compound SAMs
The quality and properties of the formed SAM should be characterized using surface-sensitive techniques.
| Characterization Technique | Expected Results for a High-Quality this compound SAM |
| Contact Angle Goniometry | The water contact angle will depend on the orientation of the benzene ring at the surface. A more hydrophobic surface (higher contact angle) suggests a well-packed monolayer where the aromatic rings are exposed. |
| X-ray Photoelectron Spectroscopy (XPS) | The S 2p spectrum will show a peak at a binding energy characteristic of a gold-thiolate bond, confirming chemisorption. The C 1s spectrum will show the presence of aromatic and aliphatic carbon. |
| Ellipsometry | The thickness of the monolayer can be measured and should be consistent with the molecular dimensions of this compound. |
| Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) | These techniques can provide topographical information about the monolayer, revealing its packing and ordering at the molecular level. |
Visualization: Experimental Workflow for SAM Formation
Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.
Protection of Carbonyl Groups as Dithioacetals
The protection of carbonyl groups is a crucial strategy in multi-step organic synthesis to prevent their undesired reaction while other functional groups are being manipulated. Dithioacetals are excellent protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[2][4] this compound reacts with carbonyl compounds in the presence of a Lewis or Brønsted acid catalyst to form a five-membered cyclic dithioacetal.
Causality Behind Experimental Choices:
The reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the formation of the dithioacetal. Lewis acids are often preferred as catalysts as they are less likely to be "wet" compared to protic acids, which can inhibit the reaction.[5]
Experimental Protocol: Protection of a Ketone with this compound
Materials:
-
Ketone (e.g., cyclohexanone)
-
This compound
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of the ketone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.5 eq) to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Data Presentation: Characterization of the Dithioacetal
| Characterization Technique | Expected Results for the Dithioacetal Product |
| ¹H NMR Spectroscopy | Disappearance of the aldehydic proton signal (if applicable). Appearance of new signals corresponding to the -SCH₂- protons of the dithioacetal ring. |
| ¹³C NMR Spectroscopy | Disappearance of the carbonyl carbon signal (typically >190 ppm). Appearance of a new signal for the dithioacetal carbon (typically 50-80 ppm). |
| Infrared (IR) Spectroscopy | Disappearance of the strong C=O stretching band (typically 1680-1750 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the dithioacetal product. |
Visualization: Mechanism of Dithioacetal Formation
Caption: Generalized mechanism for the Lewis acid-catalyzed formation of a cyclic dithioacetal from a ketone and this compound.
Scavenging in Solid-Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis (SPPS), reactive species generated during the cleavage of protecting groups can lead to undesired side reactions with sensitive amino acid residues, such as tryptophan. Scavengers are added to the cleavage cocktail to trap these reactive species and prevent side product formation.[6] this compound can act as an effective scavenger, particularly in minimizing the alkylation of tryptophan residues.[7]
Causality Behind Experimental Choices:
The choice of scavenger and its concentration is critical for achieving high purity of the crude peptide. This compound offers good stability in trifluoroacetic acid (TFA), the common reagent for peptide cleavage, although its solubility can be a limiting factor compared to its 1,4-isomer.[7]
Experimental Protocol: TFA Cleavage of a Peptide Resin with this compound as a Scavenger
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
This compound
-
Cold diethyl ether
-
Centrifuge tubes
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the peptide-bound resin in a reaction vessel.
-
Wash the resin thoroughly with dichloromethane and then dry it under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail. A common mixture is TFA/TIS/H₂O/1,2-Benzenedimethanethiol. A typical ratio could be 94:2.5:2.5:1 (v/v/v/w). The optimal ratio may vary depending on the peptide sequence.
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
-
Analysis:
-
Analyze the purity of the crude peptide by high-performance liquid chromatography (HPLC) and characterize it by mass spectrometry (MS).
-
Data Presentation: Efficacy of this compound as a Scavenger
The effectiveness of this compound as a scavenger can be quantified by comparing the HPLC profiles of crude peptides cleaved with and without the scavenger.
| Amino Acid Residue Prone to Side Reactions | Common Side Product | Expected Reduction with this compound |
| Tryptophan (Trp) | Alkylation of the indole ring | Significant reduction in alkylated side products observed by HPLC and confirmed by MS.[7] |
| Cysteine (Cys) | S-alkylation | Reduction in S-alkylated by-products.[8] |
| Methionine (Met) | Oxidation to methionine sulfoxide | Limited effect on preventing oxidation.[7] |
Visualization: Logical Flow of SPPS Cleavage and Scavenging
Caption: Workflow for the cleavage of a peptide from solid support using this compound as a scavenger.
Conclusion
This compound is a powerful and versatile reagent with significant applications in surface science, organic synthesis, and peptide chemistry. The detailed protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their experimental work. By understanding the principles behind the experimental choices, scientists can optimize their reactions, troubleshoot potential issues, and ultimately achieve their research goals with greater efficiency and confidence. As with all chemical research, a thorough understanding of the safety precautions is essential for the successful and safe implementation of these protocols.
References
-
Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins.[Link]
-
Pradeep, T., & Thomas, P. J. (1998). Self-assembled Monolayers of 1,4-Benzenedimethanethiol on Polycrystalline Silver and Gold Films. Langmuir, 14(19), 5446–5456. [Link]
-
Pearson. Thioacetal Explained: Definition, Examples, Practice & Video Lessons.[Link]
-
Wikipedia. Thioacetal.[Link]
-
Lee, S. W., et al. (2010). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. The Journal of Organic Chemistry, 75(23), 8272–8275. [Link]
-
Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir, 5(3), 723-727. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.[Link]
-
YouTube. Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis.[Link]
-
Chemistry Stack Exchange. Why are protic acids not used for the formation of thioacetals?[Link]
-
Tale, R. H., & Adude, R. N. (2007). Dithioacetalization of carbonyl compounds under catalyst-free condition. Arkivoc, 2007(15), 183-189. [Link]
-
Journal of the Chemical Society, Chemical Communications. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.[Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457-461. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.[Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science, 15(4), 203-211. [Link]
-
Douglas, C. J., & Blum, A. P. (2019). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 141(35), 13735–13740. [Link]
Sources
- 1. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unlocking Chemical Transformations: The Art of Thioacetal Formation and Its Applications - Oreate AI Blog [oreateai.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Thioacetal - Wikipedia [en.wikipedia.org]
- 8. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
Application Note: 1,2-Benzenedimethanethiol (BDMT) for Carbonyl Protection
Abstract
This guide details the protocol for utilizing 1,2-Benzenedimethanethiol (BDMT) as a robust protecting group for carbonyl functionalities. Unlike the volatile and noxious 1,2-ethanedithiol (EDT), BDMT offers a unique combination of lower volatility and the formation of highly crystalline 1,5-dihydro-2,4-benzodithiepin derivatives. This crystallinity often facilitates purification via recrystallization, bypassing the need for labor-intensive chromatography. This note covers the protection mechanism, optimized synthetic protocols, stability profiles, and deprotection strategies.
Introduction & Strategic Rationale
In multi-step organic synthesis, protecting carbonyl groups as thioacetals is a standard maneuver to survive basic, nucleophilic, or reductive conditions. While 1,2-ethanedithiol and 1,3-propanedithiol are common, they suffer from high volatility and an intense, permeating stench.
This compound (BDMT) serves as a superior alternative in specific contexts:
-
Crystallinity: The resulting 7-membered benzodithiepin ring often yields solid derivatives, enabling purification by recrystallization.
-
Handling: With a higher molecular weight (170.30 g/mol ) and boiling point, BDMT is less volatile than EDT, reducing (though not eliminating) olfactory fatigue in the lab.
-
Stability: The 7-membered ring exhibits excellent stability against Grignard reagents, hydrides (LiAlH₄), and strong bases (LDA), yet remains cleavable under specific oxidative or heavy-metal-promoted conditions.
Mechanism of Action
The protection reaction proceeds via an acid-catalyzed thioacetalization. The carbonyl oxygen is protonated or complexed by a Lewis acid, facilitating the nucleophilic attack of the thiol groups.
DOT Diagram: Protection & Deprotection Logic[1]
Caption: Logical workflow for carbonyl protection using BDMT, forming the 7-membered benzodithiepin ring.
Application Protocol 1: Protection of Carbonyls
Objective: Convert an aldehyde or ketone into a 1,5-dihydro-2,4-benzodithiepin.
Materials
-
Substrate: Aldehyde or Ketone (1.0 equiv)
-
Reagent: this compound (1.1 – 1.2 equiv)
-
Catalyst: Boron Trifluoride Etherate (
) or -Toluenesulfonic acid ( -TsOH). -
Solvent: Dichloromethane (DCM) or Chloroform (
).
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon. -
Dissolution: Dissolve the carbonyl substrate (10 mmol) in anhydrous DCM (20 mL).
-
Reagent Addition: Add this compound (11-12 mmol) via syringe.
-
Note: Although less volatile than EDT, handle BDMT in a fume hood. Treat all glassware with bleach immediately after use to oxidize residual thiols.
-
-
Catalysis: Cool the mixture to 0°C (ice bath). Add
(0.1 – 0.5 equiv) dropwise.-
Alternative: If using
-TsOH (0.1 equiv), the reaction can often be run at room temperature or reflux with a Dean-Stark trap if water removal is difficult.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (the product is usually less polar than the starting material).
-
Quench: Quench with 10% NaOH or saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over
. -
Purification: Evaporate solvent.
-
Critical Step: Attempt recrystallization from Ethanol/Hexanes or Methanol.[2] If the derivative is solid, this yields high purity without chromatography.
-
Application Protocol 2: Deprotection Strategies
Removing the benzodithiepin group requires activating the sulfur atoms to make them good leaving groups.
Method A: Mercury(II) Promoted Hydrolysis (Classic)
-
Mechanism: Hg(II) coordinates to sulfur, inducing ring opening and hydrolysis.
-
Protocol: Dissolve protected compound in Acetonitrile/Water (4:1). Add
or / (2-3 equiv). Stir at RT. Filter off the mercury-thiolate precipitate.
Method B: Oxidative Hydrolysis (NBS)
-
Mechanism: Bromonium ion formation on sulfur followed by hydrolysis.
-
Protocol: Dissolve substrate in Acetone/Water (9:1) at 0°C. Add N-Bromosuccinimide (NBS) (3-4 equiv). The solution will turn orange/red. Quench with saturated
(sodium thiosulfate) to remove excess bromine.
Comparative Data: Deprotection Efficiency
| Method | Reagent | Conditions | Yield (%) | Comments |
| Hydrolysis | MeCN/H2O, RT, 1h | 85-95% | Fast, but generates toxic Hg waste. | |
| Oxidative | NBS | Acetone/H2O, 0°C, 30m | 80-90% | Mild; compatible with acid-sensitive groups. |
| Alkylation | MeI / NaHCO3 | MeCN/H2O, Reflux | 70-80% | S-methylation followed by hydrolysis. Slower. |
Stability & Orthogonality Profile
The 1,5-dihydro-2,4-benzodithiepin group is orthogonal to many common protecting groups.
DOT Diagram: Orthogonality Logic
Caption: Stability map of the BDMT protecting group. Green arrows indicate stability; red dashed arrows indicate cleavage or instability.
Troubleshooting & Optimization
-
Odor Control: While BDMT smells less than ethanedithiol, it is still potent.
-
Tip: Keep a squirt bottle of dilute bleach nearby. Any syringe or septum that touches the thiol should be immediately quenched with bleach to oxidize the sulfur and neutralize the odor.
-
-
Slow Protection: If the reaction is sluggish with sterically hindered ketones, switch from
to Titanium Tetrachloride ( ) . The strong Lewis acidity of Ti(IV) often drives the reaction to completion instantly. -
Purification Issues: If the product does not crystallize, flash chromatography on silica gel is effective. Use a gradient of Hexanes/Ethyl Acetate.[1] The thioacetal is stable to silica.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[3][4]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
-
Corey, E. J.; Erickson, B. W. "Protection of Carbonyl Groups as 1,3-Dithianes and 1,3-Dithiolanes." J. Org.[2][5] Chem.1971 , 36, 3553.
-
Comparison of Dithiol Protecting Groups. BenchChem Technical Guides.
-
Safety Data Sheet: this compound. Sigma-Aldrich.
Sources
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for 1,2-Benzenedimethanethiol Based Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Benzenedimethanethiol. This guide is designed to provide practical, in-depth solutions to common issues encountered during experimentation, ensuring both the success and safety of your work. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the complexities of working with this versatile thiol compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and storage of this compound.
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (nitrile, neoprene, or butyl rubber are suitable), and a lab coat.[4] Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.[3][4] In case of accidental contact, immediately flush the affected area with copious amounts of water.[2][4] Always have an eyewash station and safety shower readily accessible.[1]
Q2: How should I properly store this compound?
A2: To maintain its quality, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and strong bases.[1][3] Refrigeration is recommended to ensure stability.[1] Storing it under an inert atmosphere, such as nitrogen or argon, can further prevent oxidation.
Q3: What are the key physical and chemical properties of this compound?
A3: this compound is a yellow crystalline solid with a strong, unpleasant odor.[4][5] It is important to be aware of its physical properties for experimental planning.
| Property | Value |
| Molecular Formula | C₈H₁₀S₂ |
| Molecular Weight | 170.30 g/mol [6][7] |
| Melting Point | 43-45 °C (lit.)[6] |
| Boiling Point | 160 °C/20 mmHg (lit.)[6] |
| Solubility | Partly miscible in water.[4] |
Q4: Can this compound be used in aqueous solutions?
A4: While it is partly miscible in water, its solubility is limited.[4] For reactions requiring an aqueous medium, the use of a co-solvent or phase-transfer catalyst may be necessary to improve solubility and reaction rates. The formation of emulsions during workup can occur, which can be managed by adding brine or changing the solvent system.[8]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments with this compound.
Problem 1: Low or No Product Yield in Metal Complex Synthesis
Symptoms:
-
TLC or NMR analysis shows a significant amount of unreacted starting material.
-
The expected product is not observed, or is present in very low quantities.
Possible Causes & Solutions:
-
Cause: Oxidation of the thiol groups. Thiols are susceptible to oxidation, which can prevent them from coordinating to the metal center.
-
Solution: Degas all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (nitrogen or argon). The use of Schlenk techniques is highly recommended.[9]
-
-
Cause: Impure starting materials. Contaminants in the this compound or the metal precursor can interfere with the reaction.
-
Solution: Purify the this compound by recrystallization or sublimation if necessary. Ensure the metal salt is of high purity and anhydrous if the reaction is moisture-sensitive.[9]
-
-
Cause: Incorrect reaction temperature. The reaction may require heating to overcome the activation energy, or cooling to prevent side reactions.[9][10]
-
Solution: If no reaction is observed at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or another appropriate analytical technique. Conversely, if multiple products are forming, try running the reaction at a lower temperature.[9]
-
-
Cause: Ineffective mixing. In heterogeneous reactions, poor stirring can lead to low yields.
-
Solution: Ensure vigorous stirring throughout the reaction.[9]
-
Problem 2: Difficulty in Purifying the Product
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in co-elution of the product with byproducts or starting materials.
-
The isolated product is contaminated with disulfide byproducts.
Possible Causes & Solutions:
-
Cause: Formation of disulfide byproducts. Oxidation of the thiol can lead to the formation of disulfide-linked oligomers or polymers, which can complicate purification.
-
Solution: Minimize exposure to air during the reaction and workup. Washing the organic layer with a mild reducing agent solution (e.g., a dilute solution of sodium bisulfite or sodium thiosulfate) can sometimes help to cleave disulfide bonds.
-
-
Cause: Inappropriate solvent system for chromatography.
-
Solution: Experiment with different solvent systems for column chromatography. A change in solvent selectivity can dramatically improve separation.[11] For example, if a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol or a system with a small amount of a more polar or protic solvent.[11]
-
-
Cause: The product is an oil.
-
Solution: If the product is an oil, try to induce crystallization by scratching the side of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization is not possible, purification by distillation under reduced pressure (if the product is thermally stable) or preparative HPLC may be necessary.
-
Problem 3: Inconsistent Results in Nanoparticle Synthesis
Symptoms:
-
The size and shape of the synthesized nanoparticles are not reproducible.
-
The nanoparticles aggregate over time.
Possible Causes & Solutions:
-
Cause: this compound acts as a capping agent, and its concentration is critical for controlling nanoparticle growth and stability.[12] Inconsistent amounts of the capping agent will lead to variability in nanoparticle size and morphology.
-
Solution: Precisely control the stoichiometry of this compound relative to the metal precursor. Ensure accurate measurements and consistent addition rates.
-
-
Cause: The reducing agent is added too quickly or at an inconsistent rate.
-
Solution: The rate of addition of the reducing agent (e.g., sodium borohydride) can significantly impact the nucleation and growth of nanoparticles.[13] Use a syringe pump for controlled and reproducible addition.
-
-
Cause: Impurities in the reaction mixture.
-
Solution: Use high-purity solvents and reagents. Even trace impurities can affect the surface chemistry of the nanoparticles and lead to aggregation.
-
Experimental Workflows & Diagrams
Workflow: General Synthesis of a Metal-Thiolate Complex
This workflow outlines the key steps for the synthesis of a metal complex using this compound under an inert atmosphere.
Caption: Inert atmosphere synthesis workflow for metal-thiolate complexes.
Logical Diagram: Troubleshooting Low Yield
This diagram illustrates a logical approach to troubleshooting low product yield in your experiments.
Caption: A decision tree for troubleshooting low yield experiments.
References
-
Troubleshooting: I Cant Reproduce an Earlier Experiment! - Chemistry - University of Rochester. [Link]
-
Homoleptic 1,2-Benzenedithiolate Complexes of Thorium and Uranium - OSTI.GOV. [Link]
-
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J. [Link]
-
Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals - MDPI. [Link]
-
Introduction to this compound Compound - Ontosight AI. [Link]
-
Cleavage of 1,3‐dithianes. All reactions were performed according to... - ResearchGate. [Link]
-
How to troubleshoot experiments | Careers - Chemistry World. [Link]
-
Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: synthesis and characterization - PMC. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Troubleshooting and optimizing lab experiments - YouTube. [Link]
-
Self-assembled Monolayers of 1,4-Benzenedimethanethiol on Polycrystalline Silver and Gold Films. [Link]
-
1,2-bis(n-butylthio) benzene - Organic Syntheses Procedure. [Link]
- Method for preparing benzene-1,2-dithiol - Google P
-
Chromatography 22.Analytical Techniques. [Link]
-
Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential - Frontiers. [Link]
-
Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC. [Link]
-
Synthesis and Reductive Chemistry of Bimetallic Complexes of the Rare-Earth Metals. [Link]
-
Remove Sticky Reagents. [Link]
-
(PDF) Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: Synthesis and characterization - ResearchGate. [Link]
-
How to isolate impurities from a reaction product - Biotage. [Link]
-
PhIO-Mediated oxidative dethioacetalization/dethioketalization under water- free conditions - arkat usa. [Link]
-
Synthesis and Characterization of some Metal Complexes prepared from Schiff Base Ligand having Heterocyclic unit | Semantic Scholar. [Link]
-
Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application - Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Measurement of Single Molecule Conductance: Benzenedithiol and Benzenedimethanethiol | Nano Letters - ACS Publications. [Link]
-
Direct Synthesis of Unsymmetrical Dithioacetals - PMC. [Link]
-
Synthesis of Silver Nanoparticles with Gemini Surfactants as Efficient Capping and Stabilizing Agents - MDPI. [Link]
-
Sequential oxidations of thiolates and the cobalt metallocenter in a synthetic metallopeptide: Implications for the biosynthesis of nitrile hydratase - PMC. [Link]
-
Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. [Link]
-
Reactions of Thiols - Chemistry Steps. [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicals.basf.com [chemicals.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ontosight.ai [ontosight.ai]
- 6. 1,2-苯二甲硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS 2388-68-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. osti.gov [osti.gov]
- 11. biotage.com [biotage.com]
- 12. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 13. Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: synthesis and characterization - PMC [pmc.ncbi.nlm.nih.gov]
How to remove impurities from a 1,2-Benzenedimethanethiol reaction mixture
The following guide is structured as a Technical Support Center for researchers working with 1,2-Benzenedimethanethiol (BDMT) . It addresses the specific chemical behavior of this chelating agent, particularly its tendency to oxidize into cyclic disulfides and the purification logic required to separate them.[1]
Current Status: ✅ Systems Operational | Support Tier: Level 3 (Senior Scientist)[1]
Welcome to the BDMT Purification Support Hub. This compound (CAS: 2388-68-3), also known as o-xylylene dithiol, is a critical building block for coordination chemistry and self-assembled monolayers.[1] However, its ortho-substitution pattern makes it kinetically prone to forming stable cyclic disulfides, often resulting in "gummy" or impure products.[1]
Select the issue that best matches your observation below to view the troubleshooting protocol.
📂 CASE FILE #1: "My reaction mixture solidified into a polymer or gum."
Diagnosis: Uncontrolled Oxidative Coupling (Disulfide Formation). Severity: High (Yield Loss)
The Mechanism: Unlike para- or meta-isomers, this compound has two thiol groups in close proximity.[1] Upon exposure to air or mild oxidants, it rapidly undergoes intramolecular oxidation to form a 7-membered cyclic disulfide (1,5-dihydro-2,4-benzodithiepin) or intermolecular oxidation to form oligomers.[1]
🔧 Protocol A: The Zinc/Acid Reduction Rescue
If your product has polymerized or oxidized, you must chemically reduce the disulfide bonds to recover the free thiol.[1]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude gummy mixture in Ethanol (approx. 5 mL per gram of substance). If insoluble, add a small amount of Toluene.[1]
-
Addition: Add excess Zinc powder (3–4 equivalents).
-
Activation: Slowly add concentrated HCl dropwise under vigorous stirring.
-
Note: Maintain temperature <60°C. Hydrogen gas will evolve (perform in fume hood).
-
-
Reflux: Heat to reflux for 1–2 hours. The nascent hydrogen generated on the Zn surface cleaves the S-S bonds.
-
Workup:
-
Cool and filter off unreacted Zinc.
-
Concentrate the filtrate.
-
Add water and extract with Dichloromethane (DCM).
-
Proceed immediately to Protocol B (Acid/Base Extraction) to remove non-thiol byproducts.
-
📂 CASE FILE #2: "I cannot separate the impurity by simple distillation."
Diagnosis: Co-elution of Cyclic Disulfide or Thioethers. Severity: Medium (Purity Issue)
The Logic:
Distillation is risky because the high boiling point (160°C @ 20 mmHg) promotes further oxidation. The most robust purification method exploits the acidity of the thiol protons (
-
The Thiol (BDMT): Soluble in aqueous NaOH (forms thiolate salt).
-
The Impurities (Disulfides, Thioethers, Chlorides): Insoluble in aqueous NaOH (remain in organic phase).[1]
🔧 Protocol B: The "Self-Validating" Acid-Base Extraction
This method is self-validating because if the product does not precipitate upon acidification, it was not the desired thiol.
Visual Workflow (Graphviz):
Figure 1: Selective Acid-Base Purification Pathway. This method isolates the thiol based on its pKa, effectively washing away neutral oxidation byproducts.[1]
Detailed Procedure:
-
Solubilization: Dissolve crude oil in Dichloromethane (DCM).
-
Extraction: Extract vigorously with 10% NaOH (aq) (3x).
-
Observation: The thiol moves to the aqueous phase (colorless to pale yellow).
-
Impurity Check: The DCM layer retains the dark/colored impurities (disulfides).
-
-
Washing: Wash the combined aqueous basic layers with fresh DCM once to remove entrained organics. Discard the organics.
-
Precipitation: Cool the aqueous layer on ice. Slowly add 6M HCl until pH < 2.
-
Observation: The solution will turn cloudy as the free thiol oils out or precipitates.
-
-
Recovery: Extract the acidified aqueous mixture with DCM (3x). Dry over MgSO
and evaporate under reduced pressure (inert atmosphere recommended).
📂 CASE FILE #3: "How do I confirm the structure and purity?"
Diagnosis: Analytical Validation.
Data Table: Physical & Spectroscopic Properties
| Property | Value / Characteristic | Notes |
| CAS Number | 2388-68-3 | |
| Molecular Weight | 170.30 g/mol | |
| Physical State | Low-melting solid or viscous oil | MP: 44–46 °C [1] |
| Boiling Point | 160 °C @ 20 mmHg | High vacuum required for distillation |
| Triplet due to coupling with CH | ||
| Doublet collapses to singlet if D | ||
| Impurity Signal | Indicates Cyclic Disulfide (S-S bond formed) |
Impurity Formation Pathway (Graphviz):
Figure 2: Oxidation Pathways. Dilute conditions favor the cyclic impurity, while concentrated conditions favor polymerization.[1]
❓ Frequently Asked Questions (FAQ)
Q: Can I distill this compound at atmospheric pressure? A: No. The boiling point is too high (>280°C est). The compound will oxidize or decompose before distilling. You must use high vacuum (<1 mmHg is ideal) or the Acid/Base extraction method described in Protocol B.
Q: The smell is unbearable. How do I neutralize the glassware? A: Thiols have a low odor threshold. Do not wash glassware directly with water. Soak all glassware in a dilute bleach solution (Sodium Hypochlorite) for 1 hour. This oxidizes the residual thiol to a sulfonate (odorless) before washing.
Q: Can I store the purified product on the shelf? A: Only if sealed under Argon/Nitrogen. If left in air, it will convert back to the cyclic disulfide (Case File #1) within days.[1] Store in a fridge at 4°C under inert gas.
📚 References
-
Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet. Retrieved from
-
Organic Syntheses. (1962). General methods for preparation of dithiols via isothiouronium salts. (Analogous procedure for xylylene dithiols). Organic Syntheses, Coll.[1][3][4] Vol. 4, p. 401.[1] Retrieved from
-
ChemicalBook. (n.d.). This compound Properties and Boiling Points. Retrieved from
-
National Institutes of Health (NIH). (2019). 1,4-Benzenedimethanethiol as a scavenger (Comparison of stability of xylylene dithiols). RSC Advances. Retrieved from
Sources
Validation & Comparative
Comparison Guide: Validating the Purity of 1,2-Benzenedimethanethiol (1,2-BDMT)
Executive Summary: The "Ortho" Liability
1,2-Benzenedimethanethiol (1,2-BDMT) is a critical chelating agent and building block for metal-organic frameworks (MOFs) and peptide mimetics. However, its specific geometry—two mercaptomethyl groups in the ortho position—creates a unique stability challenge compared to its meta or para isomers.
The Problem: The proximity of the two thiol groups facilitates rapid oxidative cyclization to form 1,2-dihydro-2,3-benzodithiine (a cyclic disulfide). This reaction is entropically favored and can occur spontaneously in air or during improper storage.
The Consequence: Standard "total sulfur" analysis (like elemental analysis) fails to distinguish between the active dithiol and the inactive cyclic disulfide, leading to stoichiometric errors in coordination chemistry and drug synthesis.
This guide compares the three primary validation methodologies—qNMR , Iodometric Titration , and HPLC —and establishes Quantitative NMR (qNMR) as the superior "self-validating" system for this specific compound.
Chemical Context: Impurity Pathways
To validate purity, one must understand the contaminants. The synthesis of 1,2-BDMT typically proceeds via the thiourea or thioacetate displacement of
Visualization: Synthesis & Degradation Flow
The following diagram illustrates the origin of the three critical impurities: unreacted starting material, the cyclic disulfide (oxidation product), and polymeric species.
Figure 1: Reaction pathway showing the critical oxidative instability of 1,2-BDMT toward cyclic disulfide formation.
Comparative Analysis of Validation Methods
The following table contrasts the performance of standard analytical techniques specifically for 1,2-BDMT.
| Feature | Method A: | Method B: Iodometric Titration | Method C: HPLC-UV/MS |
| Primary Detection | Structural (Proton Environment) | Functional (Redox Potential) | Retention Time / Mass |
| Specificity | High. Distinguishes Thiol vs. Disulfide vs. Chloride. | Medium. Detects all reducing agents (SH), but blind to disulfides. | High. Separates species. |
| Oxidation Risk | Low. Measured in degassed | High. Sample exposed to air during weighing/titration. | Medium. Potential on-column oxidation. |
| Limit of Detection | ~0.1% (with proper relaxation delay) | ~0.5% | < 0.01% (Trace analysis) |
| Critical Blind Spot | Requires soluble sample (polymers may be invisible). | Cannot detect the inactive cyclic impurity directly. | Requires calibration standards for impurities. |
| Verdict | Gold Standard for Purity | Best for "Active Thiol" Content | Best for Trace Impurity Profiling |
The Gold Standard: Quantitative H NMR (qNMR) Protocol
qNMR is the only method that provides a self-validating check. You do not need an external standard of the impurity to detect it; the physics of spin-spin coupling reveals the chemical state.
The "Self-Validating" Mechanism
-
The Thiol Signal: The benzylic protons (
) appear as a doublet because they couple to the thiol proton ( ). -
The Disulfide Signal: Upon cyclization, the thiol proton is lost. The benzylic protons (
) become a singlet and shift downfield. -
The Logic: If you see a singlet in the benzylic region, your sample is degraded.
Experimental Protocol
-
Solvent: Use
(Chloroform-d) stored over silver foil or molecular sieves to remove traces of HCl (which can catalyze exchange and collapse the doublet). -
Internal Standard: Add exactly 10.0 mg of 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (
) to the NMR tube as a quantitation standard. -
Sample Prep: Dissolve ~20 mg of synthesized 1,2-BDMT. Do not heat.
-
Acquisition:
-
Relaxation Delay (
): seconds (Critical for quantitative integration). -
Pulse Angle:
. -
Scans: 16-32.
-
Data Interpretation: Chemical Shift Table
| Species | Proton Group | Multiplicity | Chemical Shift ( | Diagnostic Value |
| 1,2-BDMT (Target) | Doublet ( | 3.80 – 3.88 | Confirms active Thiol. | |
| 1,2-BDMT (Target) | Triplet ( | 1.70 – 1.85 | Confirms protonated Sulfur.[1] | |
| Cyclic Disulfide | Singlet | 4.10 – 4.20 | CRITICAL IMPURITY. | |
| Starting Material | Singlet | 4.60 – 4.70 | Indicates incomplete reaction. | |
| Aromatic Ring | Multiplet | 7.10 – 7.40 | Integration reference. |
> Note: Chemical shifts are referenced to TMS (0.00 ppm) in
Secondary Method: Iodometric Titration
While NMR proves structure, titration proves "activity." This method is useful for Process Engineers who need to know the exact milliequivalents of active thiol available for a reaction.
Protocol
-
Reagent: Prepare 0.1 N Iodine (
) solution standardized against Arsenic Trioxide or Sodium Thiosulfate. -
Solvent: Dissolve 1,2-BDMT in glacial acetic acid or ethanol (to prevent ionization and premature oxidation).
-
Procedure:
-
Add starch indicator.
-
Titrate with
until a persistent blue color appears.
-
-
Calculation:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> - : Volume of titrant (mL)
- : Normality of Iodine
- : Molecular Weight of 1,2-BDMT (170.30 g/mol )
- : Weight of sample (g)
-
Factor of 2: Accounts for the 2:1 stoichiometry (One
oxidizes two groups, or in this case, closes one ring).
Warning: This method will report 0% purity for the cyclic disulfide. If your sample contains 50% solvent and 50% cyclic disulfide, titration will just tell you "0% Active," whereas NMR would identify the specific contaminants.
Logic Flow for Validation
Use this decision matrix to determine the purity of your synthesized batch.
Figure 2: Analytical decision tree for validating 1,2-BDMT purity.
References
-
Sigma-Aldrich. this compound Product Specification and Physical Properties.Link
-
PubChem. this compound Compound Summary (CID 24858497). National Library of Medicine. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent impurity shifts in
). Link -
NIST Chemistry WebBook. 1,2-Benzenedithiol and related benzylic thiol spectral data. National Institute of Standards and Technology. Link
-
Emery Pharma. A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity.Link
Sources
A Senior Application Scientist's Guide to the Characterization of Metal Complexes with 1,2-Benzenedimethanethiol
Introduction: The Unique Appeal of 1,2-Benzenedimethanethiol (bdt) in Coordination Chemistry
In the vast landscape of coordination chemistry, ligands are the architects that define the structure, reactivity, and electronic properties of metal complexes. Among these, the dithiolene family holds a special place, and this compound (bdt) is a cornerstone member.[1] What sets bdt and its congeners apart is their "non-innocent" character. Unlike simple spectator ligands, dithiolenes actively participate in the electronic structure of the complex, sharing redox activity with the central metal ion.[2][3] This metal-ligand electronic delocalization gives rise to fascinating and tunable properties, including intense optical absorptions, multiple accessible oxidation states, and novel catalytic functions.[4][5]
This guide is designed for researchers, scientists, and drug development professionals who seek to synthesize and characterize metal complexes incorporating the bdt ligand. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a deep and functional understanding of the techniques. Our focus is on building a self-validating system of characterization, where data from multiple orthogonal techniques converge to provide a complete and trustworthy picture of the complex . This approach is critical in fields like drug development, where understanding molecular behavior is paramount for designing effective and safe therapeutics.[6][7][8]
Strategic Synthesis of [M(bdt)n] Complexes
The synthesis of metal-bdt complexes typically involves the reaction of a metal salt with the bdt ligand, which is deprotonated in situ or used as a pre-formed salt, such as Li₂(bdt) or Na₂(bdt). The choice of solvent and reaction conditions is critical and is dictated by the solubility of the precursors and the stability of the resulting complex.
The general synthetic pathway involves three key stages: generation of the active dithiolene ligand, coordination with the metal center, and, if necessary, subsequent oxidation or reduction to achieve the desired state.[9]
Caption: Key techniques for characterizing metal-bdt complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the first line of defense for confirming the formation of a diamagnetic complex and assessing its purity in solution.
-
Why NMR? It provides direct information about the ligand's chemical environment. In a symmetric complex like [Ni(bdt)₂]²⁻, the aromatic protons of the bdt ligand will show distinct resonances, typically as two multiplets corresponding to the ortho and meta positions. [10][11]The integration of these signals relative to the counter-ion (e.g., NBu₄⁺) protons confirms the stoichiometry.
-
Expert Insight: For paramagnetic complexes, NMR is still highly valuable. The unpaired electron density from the metal delocalizes onto the ligand, causing large paramagnetic shifts (hyperfine shifts) of the ligand protons. [12]While the spectra may be broad, the pattern and magnitude of these shifts provide a sensitive probe of the complex's electronic structure and geometry. [10]
UV-Vis-Near-Infrared (UV-Vis-NIR) Spectroscopy
This technique is arguably the most informative for probing the unique electronic structure of dithiolene complexes.
-
Why UV-Vis-NIR? Metal-dithiolene complexes are renowned for their intense, low-energy electronic transitions that often extend into the NIR region (>800 nm). [13][14]These absorptions are typically not simple d-d transitions but rather ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π-π) transitions. [4][15]The energy of the lowest transition (HOMO-LUMO gap) is highly sensitive to the metal's identity, the complex's oxidation state, and substituents on the dithiolene backbone. [4][16] Expert Insight: The "non-innocent" nature of bdt means the HOMO and LUMO often have significant contributions from both the metal d-orbitals and the sulfur p-orbitals. [2]The intense absorption in the NIR is a hallmark of this delocalization and is characteristic of the neutral, open-shell singlet state of many square-planar d⁸ metal bis(dithiolene) complexes. [4]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, offering clues about bonding.
-
Why IR? While the spectrum is often dominated by ligand vibrations, specific regions are of interest. The Metal-Sulfur (M-S) stretching frequency provides direct evidence of coordination. These bands are typically weak and appear in the far-IR region (400-200 cm⁻¹). [17]Shifts in the C-S stretching vibrations (typically 720-670 cm⁻¹) upon coordination can also be diagnostic. [18]* Expert Insight: The absence of a S-H stretching band (typically around 2550 cm⁻¹) is a crucial piece of evidence confirming the deprotonation and coordination of the dithiol ligand.
X-ray Crystallography
This is the gold standard for determining the precise three-dimensional structure of a complex in the solid state.
-
Why X-ray Crystallography? It provides unambiguous data on coordination geometry (e.g., square-planar for d⁸ metals, trigonal prismatic, or octahedral), M-S and C-S bond lengths, and intermolecular interactions. [19][20]For dithiolenes, the C-C and C-S bond lengths within the chelate ring are particularly revealing about the redox level of the ligand (ene-1,2-dithiolate vs. dithione character). [21]* Expert Insight: For bdt complexes, one can observe fascinating coordination modes beyond simple chelation, including bridging two metal centers. [22]The solid-state packing can reveal important intermolecular S···S interactions that can lead to interesting material properties. [23]
Electrochemistry
Cyclic Voltammetry (CV) is essential for mapping the redox landscape of the complex, a direct consequence of its non-innocent character.
-
Why CV? Metal-bdt complexes typically display a series of reversible or quasi-reversible one-electron redox events. [22][23]For a complex like [M(bdt)₂]ⁿ, one can often observe processes corresponding to n = 2-, 1-, and 0. The potentials at which these electron transfers occur provide quantitative data on the electronic nature of the complex.
-
Expert Insight: The separation between successive redox potentials gives insight into the degree of electronic communication between the two dithiolene ligands. A large separation suggests significant delocalization and stability of the mixed-valence intermediate state.
Experimental Protocol: Characterization by Cyclic Voltammetry
-
Solution Preparation: Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., [NBu₄][PF₆]).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).
-
De-aeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Scan the potential at a typical rate of 100 mV/s. The potential window should be wide enough to observe the redox events of interest.
-
Internal Standard: After acquiring the voltammogram of the complex, add ferrocene as an internal standard and record the voltammogram again. All potentials should be reported relative to the Fc⁺/Fc couple.
-
Analysis: Measure the half-wave potentials (E₁/₂) for reversible couples, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.
Comparison Guide: this compound vs. Alternative Dithiolene Ligands
The choice of dithiolene ligand profoundly impacts the electronic properties of the resulting metal complex. The bdt ligand can be considered a parent system, against which electron-donating or electron-withdrawing modifications can be compared.
| Ligand | Structure | Electronic Character | Typical E₁/₂ (0/-1) of [Ni(L)₂] | Key Features & Rationale |
| This compound (bdt) | Benzene-fused | Neutral/Weakly Donating | ~ -0.8 V vs. Fc⁺/Fc | A robust, foundational ligand providing good stability and well-defined redox chemistry. The benzene ring offers a platform for further functionalization. |
| Toluene-3,4-dithiol (tdt) | Toluene-fused | Electron-Donating | More negative than bdt | The methyl group is electron-donating, making the complex more electron-rich and easier to oxidize (more negative redox potential). [22] |
| Maleonitriledithiolate (mnt) | Dicyano-substituted | Strongly Electron-Withdrawing | ~ -0.2 V vs. Fc⁺/Fc | The two nitrile groups are powerful electron-withdrawing groups, making the complex electron-poor and much harder to oxidize (more positive redox potential). [22]This stabilizes the more reduced forms of the complex. |
| 1,2-Ethanedithiol (edt) | Aliphatic | Electron-Donating | More negative than bdt | Lacks the aromatic system, leading to different electronic properties. The resulting complexes are often less stable than their aromatic counterparts. [15] |
This comparative data underscores a key principle in complex design: the ligand framework provides a powerful tool for tuning the redox potential over a wide range. For applications requiring easily oxidizable complexes (e.g., as electron donors), tdt or edt might be preferred. For applications needing robust, electron-poor complexes (e.g., as electron acceptors), mnt is a superior choice. bdt offers a well-balanced, versatile starting point.
Conclusion
The characterization of metal complexes formed with this compound requires a synergistic application of multiple analytical techniques. The non-innocent nature of the bdt ligand imparts unique electronic and redox properties that are best understood by combining the structural insights from NMR and X-ray crystallography with the electronic and redox data from UV-Vis-NIR spectroscopy and cyclic voltammetry. By understanding the "why" behind each technique and comparing the results to related systems, researchers can build a comprehensive and reliable model of their complex's behavior, paving the way for its application in materials science, catalysis, and medicine.
References
- Synthesis, electrochemistry, and reactivity of bismuth(III) and indium(III) dithiolene complexes. Canadian Science Publishing.
-
UV‐visible spectra (in CH2Cl2) of metal‐bis(dithiolene) complexes. ResearchGate. [Link]
-
Dimerisation of Fe bisdithiolene complexes; An electrochemical study. University of Exeter. [Link]
-
Homoleptic 1,2-Benzenedithiolate Complexes of Thorium and Uranium. OSTI.GOV. [Link]
-
UV-VIS-NIR absorption spectra of the dithiolene complexes. ResearchGate. [Link]
-
Noninnocence in Metal Complexes: A Dithiolene Dawn. Inorganic Chemistry. [Link]
-
Electrochemical and Chemical Reactivity of Dithiolene Complexes. ResearchGate. [Link]
-
Bimetallic neutral palladium (II) bis(dithiolene) complex: Unusual synthesis, structural and theoretical study. Comptes Rendus de l'Académie des Sciences. [Link]
-
Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Infrared Spectra and Density Functional Theory Calculations of Group 10 Transition Metal Sulfide Molecules and Complexes. The Journal of Physical Chemistry A. [Link]
-
The UV–Vis-NIR absorption spectra of the nickel dithiolene. ResearchGate. [Link]
-
Near-Infrared Absorption Properties of Neutral Bis(1,2-dithiolene) Platinum(II) Complexes Using Density Functional Theory. PMC. [Link]
-
The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Science Publishing. [Link]
-
Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. [Link]
-
1,2-Benzenedithiol. American Chemical Society. [Link]
-
Vibrations of the S-S bond in elemental sulfur and organic polysulfides: A structural guide. ResearchGate. [Link]
-
New Ligand-Based Metal Complexes: Synthesis, Spectroscopic Characterization, Thermal Behavior, Anticancer Properties, and Biolog. Hindawi. [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. ResearchGate. [Link]
-
Organometallic dithiolene complexes of benzenedithiolate analogues with π-coordinating and π-interacting Cp* ligand. ScienceDirect. [Link]
-
1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies. MDPI. [Link]
-
Selected sections of 1 H NMR spectra of complexes 1, 2 and 4. ResearchGate. [Link]
-
Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. [Link]
-
Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. PMC. [Link]
-
Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education. [Link]
-
1,2-Benzenedithiol and Toluene-3,4-dithiol Arsenic(III) Complexes—Synthesis, Structure, Spectroscopic Characterization and Toxicological Studies. PMC. [Link]
-
Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. ACS Publications. [Link]
-
Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. MDPI. [Link]
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC. [Link]
-
Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. ResearchGate. [Link]
-
Selected Pharmacological Applications of 1 st Row Transition Metal Complexes: A review. Science Publishing Group. [Link]
-
Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. PMC. [Link]
-
Coordination Chemistry Reviews. SciSpace. [Link]
-
Structural and Spectroscopic Characterization of Co(II) Bis(Benzenedichlorodithiolate): An Intermediate in Hydrogen Evolution Catalysis. MDPI. [Link]
-
Bio-Conjugated Metallic Complexes in Drug Design. Indian Journal of Pharmaceutical Education and Research. [Link]
-
X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. ResearchGate. [Link]
-
The Potential of Organometallic Complexes for Medicinal Chemistry. ZORA (Zurich Open Repository and Archive). [Link]
-
RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. La Chimica e l'Industria. [Link]
-
APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]
-
The Coordination Chemistry of Imidomethanedithiolate Di-anions: A Structural Comparison with Their Dithiocarbamate Analogs. MDPI. [Link]
-
review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. ResearchGate. [Link]
-
Dithione, the antipodal redox partner of ene-1,2-dithiol ligands and their metal complexes. PMC. [Link]
-
Impact of substituent position on crystal structure and photoconductivity in 1D and 2D lead(II) benzenethiolate coordination pol. The Royal Society of Chemistry. [Link]
-
NMR Spectroscopy. GCWK. [Link]
-
X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research. [Link]
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Comparative Analysis of Benzenedimethanethiol Isomer SAMs: Geometry, Electronic Structure, and Interfacial Properties
Executive Summary
The transition from aliphatic alkanethiols to aromatic dithiols represents a critical leap in surface engineering, particularly for molecular electronics and sensing applications. Benzenedimethanethiol (BDMT) isomers—1,4-BDMT (para) , 1,3-BDMT (meta) , and 1,2-BDMT (ortho) —offer distinct interfacial properties governed strictly by their substitution geometry.
While 1,4-BDMT is the industry standard for "molecular wires" due to its linear conjugation path, 1,3-BDMT is increasingly relevant for its quantum interference effects, acting as a molecular insulator or switch. This guide provides a rigorous comparison of these isomers, detailing the causal link between molecular geometry, adsorption mechanism, and electronic performance.
Part 1: Molecular Architecture & Theoretical Basis
Understanding the spatial arrangement of the thiol (-SH) groups is prerequisite to predicting SAM formation.
| Isomer | Common Name | Thiol Separation | Key Characteristic | Primary Application |
| 1,4-BDMT | Para | ~6.5 Å (Linear) | Forms upright, π-stacked monolayers. | Molecular Bridges, Conductance Standards |
| 1,3-BDMT | Meta | ~5.0 Å (Angled) | Exhibits Destructive Quantum Interference (DQI). | Molecular Switches, Thermoelectrics |
| 1,2-BDMT | Ortho | ~3.5 Å (Adjacent) | High steric strain; potential for bidentate chelation. | Surface Passivation, Stable Anchoring |
The "Standing" vs. "Lying" Dilemma
Unlike alkanethiols, aromatic dithiols have a strong tendency to lie flat (π-adsorption) on gold surfaces at low coverage. Achieving a high-density "standing up" phase—essential for device reproducibility—requires precise control over concentration and incubation time to force a phase transition.
Part 2: Experimental Protocol (Self-Validating System)
Warning: Dithiols are highly prone to oxidation, forming insoluble oligomers/polymers in the presence of oxygen. The following protocol utilizes an inert atmosphere to ensure monomeric deposition.
Reagents & Equipment[1][2][3]
-
Substrate: Au(111) on Mica or Template Stripped Gold (TSG).
-
Solvent: Absolute Ethanol (HPLC Grade) or n-Hexane (for vapor phase analogs).
-
Atmosphere: Nitrogen (
) or Argon glovebox. -
Cleaning: UV/Ozone cleaner, Piranha solution (
3:1).
Step-by-Step Methodology
-
Substrate Preparation (The Foundation):
-
Solution Preparation (The Critical Variable):
-
Degas the solvent (Ethanol) with
bubbling for at least 20 minutes before adding the thiol. -
Prepare a 1 mM solution of the specific BDMT isomer.
-
Why? High concentration (1 mM) promotes the "standing up" phase. Low concentrations (<0.01 mM) favor the "lying down" phase.
-
-
Incubation (The Assembly):
-
Immerse the substrate immediately into the solution.[2]
-
Seal the vessel under
. -
Incubation Time: 24–48 hours at room temperature (25°C).
-
Note: For 1,4-BDMT, heating to 60°C can improve ordering and reduce multilayer formation.
-
-
Rinsing (The Cleanup):
Workflow Visualization
Caption: Optimized workflow for BDMT SAM formation emphasizing the prevention of oxidative polymerization.
Part 3: Comparative Performance Analysis
Adsorption Geometry & Film Thickness
The orientation of the molecule dictates the film thickness and surface coverage.
-
1,4-BDMT: In the standing phase, it forms a monolayer approx. 0.7–0.9 nm thick. One thiol binds to Au, the other faces the ambient interface (monodentate).
-
1,3-BDMT: Due to the meta-positioning, "standing" molecules are tilted. It is statistically more likely to form bidentate bonds (both sulfurs on Au) if the surface vacancy allows, leading to a thinner apparent film (~0.5 nm).
-
1,2-BDMT: The ortho-position creates significant steric hindrance. It almost exclusively binds in a bidentate fashion (chelation), resulting in the lowest film thickness and high stability against desorption.
Electronic Transport (Conductance)
This is the most distinct differentiator. In single-molecule break junction (STM-BJ) experiments, the path of the electron varies significantly.
-
Para (1,4): Constructive interference. The conjugation path is linear.
-
Conductance: High (~
).
-
-
Meta (1,3): Destructive Quantum Interference (DQI). The electron wavefunctions from the two meta-channels cancel out near the Fermi level.
-
Conductance: Low (often 10–100x lower than para).
-
-
Ortho (1,2): While theoretically conductive, the proximity of the contacts often leads to direct tunneling between electrodes or steric instability in junctions.
Pathway Visualization
Caption: Electron transport pathways. 1,4-BDMT facilitates transport, while 1,3-BDMT suppresses it via quantum interference.
Part 4: Data Synthesis
The following data aggregates typical values found in literature for SAMs prepared on Au(111) via solution deposition.
| Metric | 1,4-BDMT (Para) | 1,3-BDMT (Meta) | 1,2-BDMT (Ortho) |
| Binding Mode | Monodentate (Standing) | Mixed / Bidentate | Bidentate (Chelating) |
| Film Thickness | 8.5 ± 0.5 Å | 5.0 ± 0.5 Å | < 4.0 Å |
| Contact Angle (Water) | ~68° (exposed -SH) | ~72° | ~75° |
| Single Molecule Conductance ( | Variable / Unstable | ||
| Electrochemical Blocking | Moderate (Pinholes common) | Poor (Due to kinked structure) | High (Dense packing) |
Interpretation for Drug Development & Sensing
-
For Biosensors: Use 1,4-BDMT if you need to attach a secondary biomolecule to the exposed -SH group. The standing orientation makes the second thiol accessible.
-
For Passivation: Use 1,2-BDMT or 1,3-BDMT if you require a stable, low-profile coating that resists desorption, as the chelate effect (bidentate binding) increases thermal stability.
References
-
Kiguchi, M., et al. (2008). "Adsorption geometry variation of 1,4-benzenedimethanethiol self-assembled monolayers on Au(111)." Journal of Chemical Physics.
-
Hamoudi, H., et al. (2010).[3] "Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold."[3][4][5] Langmuir.
-
Ramasamy, M., et al. (2024).[6] "Identifying Quantum Interference Effects from Joint Conductance–Thermopower Statistics." Nano Letters.
-
BenchChem Protocols. "Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly."
-
Pradeep, T., et al. (1999). "3D Monolayers of 1,4-Benzenedimethanethiol on Au and Ag Clusters: Distinct Difference in Adsorption Geometry." Journal of Colloid and Interface Science.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Self-assembly of 1,4-benzenedimethanethiol self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. pradeepresearch.org [pradeepresearch.org]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
